molecular formula C16H13ClN4O3 B2850020 4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide CAS No. 941990-72-3

4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide

Cat. No.: B2850020
CAS No.: 941990-72-3
M. Wt: 344.76
InChI Key: LJVSHGFDTNFPLC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine . Pyrimidine derivatives have been widely studied for their biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Novel Synthetic Pathways

Research has shown the synthesis of novel compounds with potential as anti-inflammatory and analgesic agents, highlighting the chemical versatility of pyrimidine derivatives. These compounds demonstrate significant inhibitory activity on COX-2 selectivity, presenting a pathway for the development of new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Applications

A series of pyrimidine derivatives have been synthesized with demonstrated antimicrobial activities, suggesting the potential for these compounds in treating bacterial and fungal infections. This underlines the importance of pyrimidine analogs in the search for new antimicrobials (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anti-Tubercular Activity

The ultrasound-assisted synthesis of benzamide derivatives has led to compounds with promising anti-tubercular activity. This application is crucial in the fight against tuberculosis, especially considering the need for new drugs to combat resistant strains of Mycobacterium tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Advanced Material Applications

Pyrimidine derivatives have also been explored for their potential in advanced material applications, such as in the synthesis of polyamides containing uracil and adenine. These materials could have applications in biotechnology and nanotechnology, indicating the versatility of pyrimidine-based compounds beyond pharmaceuticals (Hattori & Kinoshita, 1979).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This results in the accumulation of DNA damage, leading to genomic instability and ultimately cell death .

Result of Action

The inhibition of PARP-1 by this compound leads to genomic dysfunction and cell death . This is due to the accumulation of DNA damage as a result of the inhibition of the DNA repair pathways .

Properties

IUPAC Name

4-chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-20-13-12(15(23)21(2)16(20)24)11(7-8-18-13)19-14(22)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVSHGFDTNFPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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